molecular formula C12H15ClN2O2 B2847946 2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1111496-26-4

2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2847946
CAS No.: 1111496-26-4
M. Wt: 254.71
InChI Key: RDNKKMLZIYXZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position, a chloro group at the 2-position, and an oxolan-2-yl ethyl group attached to the nitrogen atom of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Carboxamide Core: The starting material, 2-chloropyridine-4-carboxylic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(oxolan-2-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position of the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxolan-2-yl group can be oxidized to form corresponding lactones or reduced to yield alcohols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in aqueous media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It serves as a probe molecule to study enzyme interactions and receptor binding in biological systems.

    Chemical Biology: It is employed in the design of chemical probes for investigating cellular pathways and mechanisms.

    Material Science: It is utilized in the development of functional materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The oxolan-2-yl group may enhance the compound’s binding affinity and specificity by forming hydrogen bonds or hydrophobic interactions with the target protein. The chloro group can participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(tetrahydrofuran-2-yl)ethyl]pyridine-4-carboxamide: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.

    2-chloro-N-[2-(pyrrolidin-2-yl)ethyl]pyridine-4-carboxamide: Similar structure with a pyrrolidine ring instead of an oxolan ring.

    2-chloro-N-[2-(morpholin-2-yl)ethyl]pyridine-4-carboxamide: Similar structure with a morpholine ring instead of an oxolan ring.

Uniqueness

2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide is unique due to the presence of the oxolan-2-yl group, which imparts specific chemical and biological properties. The oxolan ring can enhance the compound’s solubility, stability, and binding interactions with molecular targets, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-8-9(3-5-14-11)12(16)15-6-4-10-2-1-7-17-10/h3,5,8,10H,1-2,4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNKKMLZIYXZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.